1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol
Overview
Description
1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol is a useful research compound. Its molecular formula is C15H25NO2 and its molecular weight is 251.36 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
- A study by Fang Ling (2011) explored the synthesis of this compound using 3-Pentanone as the starting material. The process involved a series of chemical reactions, including the Mannich reaction, resolution, Grignard reaction, and others, achieving an overall yield of 30.6% (Fang Ling, 2011).
- Research by M. Wissler et al. (2007) discussed a one-pot synthesis method involving a bifunctional palladium/amberlyst catalyst. This synthesis method demonstrated significant analgesic efficiency (M. Wissler et al., 2007).
- A paper by D. J. Collins and H. A. Jacobs (1986) detailed the reaction of 1-methoxy-2-methyl-1-trimethylsilyloxyprop-1-ene with other compounds, resulting in the formation of related methylpentanol derivatives (D. J. Collins & H. A. Jacobs, 1986).
Pharmaceutical and Biological Applications
- A study conducted by A. Casy and A. Parulkar (1969) investigated the synthesis and anti-histaminic properties of isomeric aminobutenes derived from a related compound. This study provided insights into the structural influences on anti-histaminic activity (A. Casy & A. Parulkar, 1969).
- G. Sandler's research (1960) involved the clinical evaluation of a new coronary vasodilator, closely related to the compound . This study highlighted the importance of controlled studies in assessing new pharmaceutical agents (G. Sandler, 1960).
- S. Collina et al. (1999) described the resolution of a key intermediate compound in the synthesis of alkylaminoalkylnaphthalenic analgesics, providing a deeper understanding of the behavior of these compounds in solution (S. Collina et al., 1999).
Advanced Materials and Analytical Techniques
- GA. Alcántara Blanco et al. (2020) encapsulated DBA analogs, including a compound structurally similar to the target compound, in poly(lactic acid) membranes. This research focused on applications in controlled drug release systems and tissue engineering (GA. Alcántara Blanco et al., 2020).
- The work by G. Koten et al. (1975) involved the synthesis of arylcopper compounds with improved thermal, hydrolytic, and oxidative stability, using a compound structurally similar to the target compound (G. Koten et al., 1975).
Properties
IUPAC Name |
1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-6-15(17,12(2)11-16(3)4)13-8-7-9-14(10-13)18-5/h7-10,12,17H,6,11H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNRRUTVGXCKFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OC)(C(C)CN(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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